6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid
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Overview
Description
6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of benzoic acid, featuring a difluoro substitution on the benzene ring and a dimethylpropanoyl group attached to the amino group. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:
Reduction: Conversion of nitro groups to amino groups.
Acylation: Attachment of the dimethylpropanoyl group to the amino group.
Fluorination: Introduction of fluorine atoms to the benzene ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinylboronic acid
- 3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylpyridine-2-carboxamide
Uniqueness
6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-(2,2-dimethylpropanoylamino)-2,3-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-12(2,3)11(18)15-7-5-4-6(13)9(14)8(7)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCVGCGLFIHUST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=C(C=C1)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187127 |
Source
|
Record name | 6-[(2,2-Dimethyl-1-oxopropyl)amino]-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874784-13-1 |
Source
|
Record name | 6-[(2,2-Dimethyl-1-oxopropyl)amino]-2,3-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874784-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(2,2-Dimethyl-1-oxopropyl)amino]-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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